Boc-Ppa(Et)-OH

Description

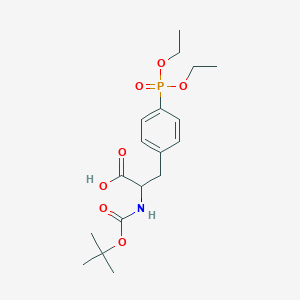

Boc-Ppa(Et)-OH (CAS: 154483-81-5) is a Boc-protected phosphonophenylalanine derivative with ethyl ester modifications. Its molecular formula is C₁₈H₂₈NO₇P, and it has a molecular weight of 401.4 g/mol . The compound features a phosphono group (-PO₃H₂) substituted with ethyl esters (Ppa(Et)), making it distinct from standard aromatic amino acids.

Properties

Molecular Formula |

C18H28NO7P |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C18H28NO7P/c1-6-24-27(23,25-7-2)14-10-8-13(9-11-14)12-15(16(20)21)19-17(22)26-18(3,4)5/h8-11,15H,6-7,12H2,1-5H3,(H,19,22)(H,20,21) |

InChI Key |

YIIIAFPKBOKZSW-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ppa(Et)-OH typically involves the protection of the amino group of (S)-2-benzyl-3-amino-propanoic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-Ppa(Et)-OH undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

Oxidation: Formation of (S)-2-benzyl-3-carboxy-propanoic acid.

Reduction: Formation of (S)-2-benzyl-3-hydroxy-propanoic acid.

Substitution: Formation of (S)-2-benzyl-3-amino-propanoic acid.

Scientific Research Applications

Boc-Ppa(Et)-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-Ppa(Et)-OH involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Boc-Ppa(Et)-OH with structurally related Boc-protected amino acids:

Key Observations:

Phosphono Group vs. Aromatic/Imidazole Side Chains: this compound’s phosphonoethyl ester enables metal chelation and mimics phosphorylated tyrosine residues, critical for studying signal transduction pathways. In contrast, Boc-Phe-OH’s phenyl group contributes to hydrophobic interactions in peptides . Boc-His(Boc)-OH’s imidazole ring, protected by two Boc groups, is essential for catalysis in enzymes like metalloproteases but requires stabilization to avoid side reactions .

Solubility and Stability: The polar phosphono group in this compound increases water solubility compared to Boc-Phe-OH, which is more soluble in organic solvents. However, the ethyl esters may hydrolyze under basic conditions, limiting its stability in aqueous environments . Boc-His(Boc)-OH’s double protection enhances stability during solid-phase synthesis but complicates deprotection steps .

This compound:

- Biosensor Development: Used in odor-binding protein-based sensors for detecting alcohols linked to Salmonella, leveraging its phosphono group’s affinity for volatile organic compounds .

- TCR αβ T Cell Studies: Facilitated targeted cytotoxicity and IFN-γ secretion in lung adenocarcinoma cells, highlighting its role in immunotherapeutic peptide design .

Boc-Phe-OH:

- Standard Peptide Synthesis : Widely employed in constructing hydrophobic domains in peptides, such as amyloid-β fragments for Alzheimer’s research .

Boc-His(Boc)-OH:

- Enzyme Mimetics : Integral to synthesizing histidine-rich motifs in artificial hydrolases and metalloenzymes .

Limitations and Considerations

- This compound: Ethyl ester hydrolysis requires careful pH control during synthesis. Its phosphono group may also interfere with standard coupling reagents like HBTU .

- Boc-Phe-OH: Limited utility in polar environments due to hydrophobicity .

- Boc-His(Boc)-OH : Double deprotection steps increase synthesis complexity and risk of side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.